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Compound of Interest

Compound Name: N-Boc-2-aminophenol

CAS No.: 186663-74-1

Cat. No.: B049393

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-Boc-2-aminophenol (tert-butyl (2-hydroxyphenyl)carbamate), a valuable intermediate in

organic synthesis and drug discovery. While specific, experimentally-derived spectra for this

exact compound are not readily available in public databases as of this writing, this document

outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics based on its chemical structure and the known

spectroscopic behavior of its constituent functional groups.

Molecular Structure and Properties
IUPAC Name: tert-butyl N-(2-hydroxyphenyl)carbamate

Synonyms: N-Boc-2-aminophenol, 2-(tert-Butoxycarbonylamino)phenol

CAS Number: 186663-74-1

Molecular Formula: C₁₁H₁₅NO₃[1]
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Molecular Weight: 209.24 g/mol

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for N-Boc-2-aminophenol.
These values are predicted based on the analysis of similar structures and general principles of

spectroscopy.

¹H NMR (Proton NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-2-aminophenol

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and

concentration. The broadness of the -OH and N-H signals is due to hydrogen bonding and

exchange.

¹³C NMR (Carbon-13 NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-2-aminophenol
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for N-Boc-2-aminophenol

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for N-Boc-2-aminophenol
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

Boc-protected amines and phenols.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

N-Boc-2-aminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-2-aminophenol in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5

mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons

(-OH and -NH).

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution

spectra.

Tune and match the probe for both ¹H and ¹³C frequencies.
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Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each carbon. A larger number of scans will be necessary

compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid N-Boc-2-aminophenol directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Record a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final

spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of N-Boc-2-aminophenol in a suitable volatile

solvent (e.g., methanol, acetonitrile, or dichloromethane).

Methodology (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.
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The sample is nebulized and ionized to create charged droplets.

As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released.

Data Acquisition:

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass-to-charge ratio (m/z) of the ions is measured to generate the mass spectrum.

For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented to

provide further structural information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Boc-2-aminophenol.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of N-Boc-2-aminophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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